molecular formula C10H8N2O2 B6281913 3-isocyanato-5-methoxy-1H-indole CAS No. 2649063-90-9

3-isocyanato-5-methoxy-1H-indole

Cat. No. B6281913
CAS RN: 2649063-90-9
M. Wt: 188.2
InChI Key:
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Description

3-Isocyanato-5-methoxy-1H-indole, also known as IM, is an organic compound with a wide range of applications in scientific research. It is a versatile, multifunctional compound with a variety of uses in laboratory experiments. IM has been studied extensively, and its biochemical and physiological effects have been documented in numerous studies.

Scientific Research Applications

3-isocyanato-5-methoxy-1H-indole has been studied extensively for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in coordination chemistry. 3-isocyanato-5-methoxy-1H-indole has also been used in the synthesis of other compounds, such as indoles and isocyanates. In addition, 3-isocyanato-5-methoxy-1H-indole has been used as a fluorescent probe for the detection of certain biomolecules.

Mechanism of Action

The mechanism of action of 3-isocyanato-5-methoxy-1H-indole is not yet fully understood. However, it is known that 3-isocyanato-5-methoxy-1H-indole binds to certain biomolecules, such as proteins and nucleic acids, and modulates their activity. It is thought that 3-isocyanato-5-methoxy-1H-indole may interact with certain amino acid residues, which in turn alters the structure and function of the target biomolecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-isocyanato-5-methoxy-1H-indole have been studied extensively. It has been shown to modulate the activity of enzymes, regulate gene expression, and alter the structure and function of proteins. In addition, 3-isocyanato-5-methoxy-1H-indole has been shown to affect cell growth, differentiation, and metabolism.

Advantages and Limitations for Lab Experiments

3-isocyanato-5-methoxy-1H-indole is a versatile compound that can be used in a variety of laboratory experiments. It has a number of advantages, including its low cost, low toxicity, and ease of synthesis. However, there are also some limitations to using 3-isocyanato-5-methoxy-1H-indole in lab experiments. For example, it is not very stable in air and can decompose into toxic byproducts.

Future Directions

There are many potential future directions for research on 3-isocyanato-5-methoxy-1H-indole. For example, further studies could be conducted to better understand its mechanism of action and its effects on various biochemical and physiological processes. In addition, more research could be done to explore its potential applications in medicine and other fields. Finally, research could also be conducted to optimize its synthesis and use in lab experiments.

Synthesis Methods

The synthesis of 3-isocyanato-5-methoxy-1H-indole begins with the reaction of 5-methoxy-1H-indole with isocyanic acid in aqueous solution. This reaction is carried out at room temperature, and the product is isolated by precipitation. The final product is a white solid, which can be further purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-isocyanato-5-methoxy-1H-indole involves the reaction of 5-methoxyindole with phosgene to form 3-isocyanato-5-methoxy-1H-indole.", "Starting Materials": [ "5-methoxyindole", "Phosgene" ], "Reaction": [ "Add 5-methoxyindole to a reaction flask", "Add phosgene dropwise to the reaction flask while stirring at room temperature", "Heat the reaction mixture to 50-60°C and stir for 2-3 hours", "Cool the reaction mixture to room temperature and filter the precipitate", "Wash the precipitate with cold water and dry under vacuum to obtain 3-isocyanato-5-methoxy-1H-indole" ] }

CAS RN

2649063-90-9

Product Name

3-isocyanato-5-methoxy-1H-indole

Molecular Formula

C10H8N2O2

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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